molecular formula C9H13NS2 B6274044 4-cyclohexyl-1,3-thiazole-2-thiol CAS No. 2180-06-5

4-cyclohexyl-1,3-thiazole-2-thiol

Cat. No.: B6274044
CAS No.: 2180-06-5
M. Wt: 199.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1,3-thiazole-2-thiol is a heterocyclic compound with the molecular formula C9H13NS2 and a molecular weight of 199.34 g/mol It features a thiazole ring substituted with a cyclohexyl group at the 4-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1,3-thiazole-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-Methyl-1,3-thiazole-2-thiol
  • 4-Phenyl-1,3-thiazole-2-thiol
  • 4-Benzyl-1,3-thiazole-2-thiol

Comparison: 4-Cyclohexyl-1,3-thiazole-2-thiol is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more bioactive compared to its analogs with smaller or more polar substituents .

Properties

CAS No.

2180-06-5

Molecular Formula

C9H13NS2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.